L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine

Description

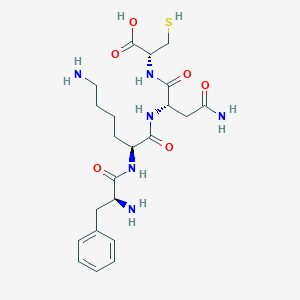

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine is a synthetic tetrapeptide composed of four amino acids: L-phenylalanine (Phe), L-lysine (Lys), L-asparagine (Asn), and L-cysteine (Cys).

- Molecular Formula: Calculated as C22H34N6O6S (after accounting for three peptide bonds, which remove three H2O molecules).

- Molar Mass: ~510.62 g/mol.

- Structural Features: Phenylalanine: Provides hydrophobic aromaticity. Lysine: Enhances solubility via its positively charged ε-amino group. Asparagine: Stabilizes hydrogen bonding through its amide side chain. Cysteine: Enables redox activity and disulfide crosslinking.

Properties

CAS No. |

918661-73-1 |

|---|---|

Molecular Formula |

C22H34N6O6S |

Molecular Weight |

510.6 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C22H34N6O6S/c23-9-5-4-8-15(26-19(30)14(24)10-13-6-2-1-3-7-13)20(31)27-16(11-18(25)29)21(32)28-17(12-35)22(33)34/h1-3,6-7,14-17,35H,4-5,8-12,23-24H2,(H2,25,29)(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

KAYIWXQXRWXWKK-QAETUUGQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: DTT or β-mercaptoethanol are common reducing agents.

Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides.

Major Products

Oxidation: Formation of disulfide-linked dimers or higher-order structures.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with alkylated lysine residues.

Scientific Research Applications

Biochemical Properties and Mechanisms

The unique sequence of L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine imparts several biochemical properties:

- Antioxidant Activity : The presence of L-cysteine allows for the formation of disulfide bonds, which can stabilize protein structures and enhance antioxidant properties.

- Neurotransmitter Precursor : L-phenylalanine is a precursor for neurotransmitters such as dopamine, potentially influencing neurological functions.

- Protein Structure Stabilization : L-lysine plays a crucial role in maintaining protein structure, while L-asparagine is involved in nitrogen transport and metabolism.

2.1. Cancer Therapy

This compound may have implications in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents. Research indicates that peptides similar to this compound can influence the activity of enzymes involved in drug resistance mechanisms. For instance, studies have shown that certain peptides can inhibit the activity of asparaginase, a key therapeutic agent in treating acute lymphoblastic leukemia (ALL) .

2.2. Cosmeceuticals

The compound's antioxidant properties make it a candidate for use in skin care formulations aimed at reducing oxidative stress and improving skin health. Its potential to stabilize proteins could enhance the effectiveness of active ingredients in cosmetic products .

4.1. Inhibition of Tyrosinase Activity

A study demonstrated that cysteine-containing dipeptides exhibit potent inhibitory effects on tyrosinase activity, which is crucial for melanin synthesis . This suggests that this compound could potentially be explored for applications in skin lightening products.

4.2. Enhancing Chemotherapeutic Efficacy

Research has indicated that certain peptide combinations can enhance the therapeutic efficacy of drugs like asparaginase by modulating their degradation pathways within lymphoblasts . This highlights the potential role of this compound in overcoming drug resistance in cancer treatments.

Mechanism of Action

The mechanism by which L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine exerts its effects involves its ability to form stable secondary structures, such as α-helices and β-sheets. These structures enable the peptide to interact with specific molecular targets, including enzymes and receptors. The cysteine residue can form disulfide bonds, contributing to the stability and functionality of the peptide.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial sequences or functional groups with L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine:

Table 1: Comparative Analysis of Key Peptides

Key Research Findings

Lysyl-Asparagine (Lys-Asn)

- A dipeptide (Lys-Asn) with C10H20N4O4 and a molar mass of 260.29 g/mol .

- Functions as a metabolic intermediate and building block for larger peptides.

- Unlike the target tetrapeptide, it lacks cysteine’s redox functionality and phenylalanine’s hydrophobicity.

Mérotocine

- A cyclic thioether-containing peptide with Asn-Cys residues, similar to the target’s Asn-Cys motif.

- Its larger structure (C48H68FN11O12S) suggests enhanced conformational stability due to cyclization, contrasting with the linear target peptide .

- Fluorophenylmethyl and sulfanylbutanoyl groups may enhance receptor binding compared to the simpler target.

L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanine

- The presence of arginine and histidine introduces additional charged/polar interactions, unlike the target’s lysine-dominated solubility .

Stability and Bioactivity Insights

- Disulfide Potential: The cysteine in the target peptide allows disulfide bond formation, akin to mérotocine’s thioether bridge, but with distinct redox dynamics .

- Solubility : Lysine’s hydrophilic side chain may improve aqueous solubility compared to hydrophobic-rich analogues like the octapeptide in .

- Metabolic Fate : Shorter peptides (e.g., Lys-Asn) are typically more rapidly metabolized than larger constructs like mérotocine .

Biological Activity

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine (PLAC) is a tetrapeptide composed of four amino acids: L-phenylalanine, L-lysine, L-asparagine, and L-cysteine. Each constituent amino acid contributes distinct biochemical properties, making PLAC a compound of interest in various biological and pharmacological contexts. This article delves into the biological activity of PLAC, exploring its potential applications and mechanisms of action through a synthesis of available literature.

Key Properties

- Antioxidant Activity : The presence of L-cysteine, known for its thiol group, allows PLAC to exhibit antioxidant properties. This capability is essential for protecting cells from oxidative stress and damage caused by free radicals.

- Neurotransmitter Precursor : L-phenylalanine serves as a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine, suggesting that PLAC may influence neurological functions and mood regulation.

- Protein Structure Stabilization : The incorporation of L-cysteine enables the formation of disulfide bonds, which can enhance the stability and functionality of proteins that incorporate PLAC.

The biological activities of PLAC can be attributed to the synergistic effects of its amino acids:

- L-Phenylalanine : Involved in protein synthesis and neurotransmitter production.

- L-Lysine : Plays a vital role in protein structure and function, contributing to cellular processes such as growth and tissue repair.

- L-Asparagine : Important for nitrogen transport and metabolism, influencing cellular energy production.

- L-Cysteine : Acts as a precursor for glutathione synthesis, enhancing cellular antioxidant capacity.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Uniqueness |

|---|---|---|

| This compound | Antioxidant properties; neurotransmitter precursor | Unique combination of four specific amino acids |

| Lys-Gly-Asp | Cell adhesion; involved in signaling | Simple tripeptide structure |

| Cys-Gly | Antioxidant defense; involved in detoxification | Contains only two amino acids |

| Phe-Leu | Hydrophobic interactions; affects protein stability | Aromatic nature enhances hydrophobicity |

| Asp-Cys | Enzyme catalysis; reactive thiol group | Combines acidic and reactive characteristics |

Therapeutic Applications

- Cancer Research : The role of l-asparaginase in cancer treatment has been extensively studied. PLAC's components suggest potential synergy with l-asparaginase therapy by enhancing its efficacy through improved stability and reduced degradation by proteases .

- Neurodegenerative Diseases : Given the neurotransmitter precursor role of phenylalanine, PLAC may have implications in treating conditions like depression or Parkinson's disease where neurotransmitter levels are disrupted.

- Metabolic Disorders : Research indicates that l-cysteine can impact insulin secretion by inhibiting pyruvate kinase activity . This suggests that PLAC could be explored for its effects on metabolic pathways relevant to diabetes management.

Clinical Trials

Recent clinical trials focusing on l-cysteine derivatives have shown promising results in various health contexts. For instance:

- A study involving l-cysteine supplementation demonstrated improvements in antioxidant status among participants, highlighting its potential health benefits .

- Another trial assessed the effects of l-cysteine on glucose metabolism and insulin sensitivity, indicating its relevance in metabolic health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.